molecular formula C17H18N4S B4563261 N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N'-(1-NAPHTHYL)THIOUREA

N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N'-(1-NAPHTHYL)THIOUREA

Cat. No.: B4563261
M. Wt: 310.4 g/mol
InChI Key: GITBRWAWESCPAN-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N’-(1-naphthyl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a naphthyl group, which is a fused ring system consisting of two benzene rings.

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N’-(1-naphthyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N’-(1-naphthyl)thiourea typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-naphthylamine in the presence of a thiourea source. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N’-(1-naphthyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N’-(1-naphthyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-N’-(1-naphthyl)thiourea
  • N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]-N’-(1-naphthyl)thiourea
  • N-[(1-Benzyl-1H-pyrazol-4-yl)methyl]-N’-(1-naphthyl)thiourea

Uniqueness

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N’-(1-naphthyl)thiourea is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of the pyrazole and naphthyl groups also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-2-21-12-13(11-19-21)10-18-17(22)20-16-9-5-7-14-6-3-4-8-15(14)16/h3-9,11-12H,2,10H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITBRWAWESCPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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